
Oxanilic acid
概要
説明
Oxanilic acid is an organic compound with the molecular formula C8H7NO3 . It is a crystalline acid obtained by heating oxalic acid with aniline . The average mass of Oxanilic acid is 165.146 Da .
Molecular Structure Analysis
Oxanilic acid has a molecular structure that includes 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its structure also contains 19 total bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .
Physical And Chemical Properties Analysis
Oxanilic acid has a density of 1.4±0.1 g/cm3 and a molar refractivity of 42.1±0.3 cm3 . It also has a polar surface area of 66 Å2 and a polarizability of 16.7±0.5 10-24 cm3 . The water solubility of Oxanilic acid is 8.241g/L at 25 ºC .
科学的研究の応用
1. Role in Fungal and Bacterial Metabolism
- Application Summary: Oxalic acid and oxalates are secondary metabolites secreted by fungi, bacteria, and plants. They are linked to various processes in soil, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates .
- Methods of Application: The active regulation of the oxalic acid concentration is linked with enzymatic activities .
- Results: The potential of microorganisms for oxalotrophy and the ability of microbial enzymes to degrade oxalates can be used in the prevention of kidney stone, as a diagnostic tool for determination of oxalic acid content, as an antifungal factor against plant pathogenic fungi, or even in efforts to improve the quality of edible plants .
2. Nitrogen Migration and Transformation Characteristics
- Application Summary: Oxalic acid is used in combination with urea inhibitors to investigate the horizontal migration and transformation of nitrogen in soil .
- Methods of Application: Four nitrogen fertilizers were applied separately and combined with oxalic acid, DMPP, and NBPT. The ammonium and nitrate nitrogen contents in the different soil layers were measured .
- Results: Ammonium bicarbonate with inhibitors increased soil NH4±N content by 15.42–21.12%. Ammonium sulfate with oxalic acid or NBPT increased soil NH4±N content by 27.56–52.25% at 30% and 40% moisture content treatments, compared to ammonium sulfate alone .
3. Synthesis and Application of Oxalic Acid Doped Silica-Polyaniline
- Application Summary: Oxalic acid is used in the synthesis of doped polyaniline (PANI), a conductive polymer .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results: SEM and FTIR spectra of doped PANI indicate the strong interaction of dopant with PANI π-conjugation system which induces structural modifications in the system .
4. Synthesis and Evaluation of Oxanilates and Oxamates as Chemical Hybridizing Agents
- Application Summary: Oxanilates and oxamates, derivatives of oxalic acid, are used as chemical hybridizing agents for wheat .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: Ethyl oxamates and potassium salts of 4’-fluoro and 4’-bromo oxanilic acids are the most effective chemical hybridizing agents for inducing male sterility in wheat .
5. Cleaning and Bleaching
- Application Summary: Oxalic acid’s main applications include cleaning or bleaching, especially for the removal of rust .
- Methods of Application: It is used as an iron complexing agent due to its ability to form a stable, water-soluble salt with ferric iron, ferrioxalate ion .
- Results: This property makes it useful in rust removal agents . It is also an ingredient in some tooth whitening products .
6. Sustainable Production from CO2 and Biomass
- Application Summary: Oxalic acid is a potential new platform chemical for material production as useful monomers such as glycolic acid can be derived from it .
- Methods of Application: This is part of the European Horizon 2020 project “Ocean” in which all these steps are developed .
- Results: The aim is to highlight new developments in oxalic acid production processes with a focus on CO2 .
7. Advanced Nanocatalyst Technology
- Application Summary: Oxalic acid is used in the production of advanced nanocatalysts .
- Methods of Application: Researchers created and analyzed mesoporous V–Mo-MCM-41 nanocatalysts to improve oxalic acid production . The nanocatalysts were synthesized using the direct hydrothermal method .
- Results: The nanocatalysts proved their high efficiency in synthesizing oxalic acid, reaching an 83% yield within an hour with minimal sulfuric acid .
8. Leather Processing
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-anilino-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7(8(11)12)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJZHMCWDKOPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060105 | |
| Record name | 2-Oxo-2-(phenylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Matrix Scientific MSDS] | |
| Record name | Oxanilic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21409 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Oxanilic acid | |
CAS RN |
500-72-1 | |
| Record name | Oxanilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXANILIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-oxo-2-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Oxo-2-(phenylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxanilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136B46378D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




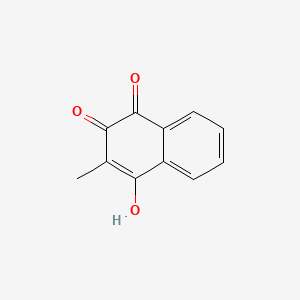

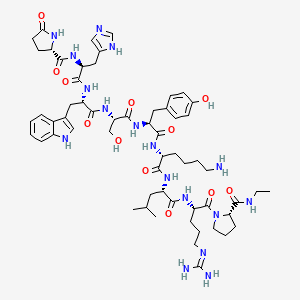
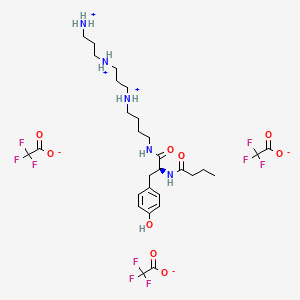
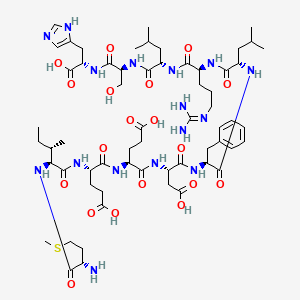


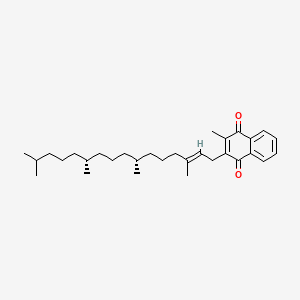
![5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1677772.png)

